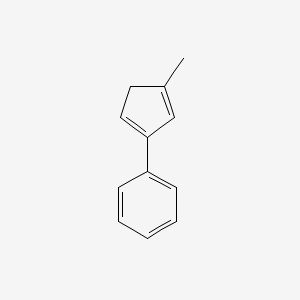

1-Methyl-3-Phenyl-1,3-Cyclopentadiene

Description

1-Methyl-3-phenyl-1,3-cyclopentadiene is a substituted cyclopentadiene derivative featuring a methyl group at position 1 and a phenyl group at position 2. This compound belongs to the class of conjugated dienes, which are pivotal in organic synthesis due to their reactivity in cycloaddition reactions (e.g., Diels-Alder reactions) and their role in materials science for designing π-conjugated systems .

Properties

Molecular Formula |

C12H12 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(4-methylcyclopenta-1,4-dien-1-yl)benzene |

InChI |

InChI=1S/C12H12/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |

InChI Key |

QNQZTQQKPFDOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Methyl-3-Phenyl-1,3-Cyclopentadiene serves as a versatile building block in organic synthesis. Its structure allows for participation in several chemical reactions:

- Diels-Alder Reactions : The compound can act as a diene in Diels-Alder cycloaddition reactions, forming complex cyclic structures. This reaction is pivotal in synthesizing various natural products and pharmaceuticals.

- Arylation Reactions : Recent studies have demonstrated the effectiveness of using copper-catalyzed arylation methods with this compound. This allows for the formation of polyarylated derivatives, which are useful in developing advanced materials and molecular machines .

Material Science

The compound has significant implications in the field of materials science:

- Polymer Production : this compound can be polymerized to create high-performance polymers. These polymers are utilized in various applications, including coatings and adhesives due to their thermal stability and mechanical properties.

- Cyclic Olefin Copolymers : The compound can be incorporated into cyclic olefin copolymers (COCs), which are known for their excellent optical clarity and low moisture permeability. These materials find applications in packaging and biomedical devices .

Pharmaceutical Applications

The unique reactivity of this compound also extends to pharmaceutical chemistry:

- Drug Development : Its derivatives have been explored for potential therapeutic applications. For instance, compounds derived from this cyclopentadiene have shown promise as anti-cancer agents through their ability to interact with biological targets effectively .

Case Study 1: Diels-Alder Reaction

In a study focusing on the synthesis of complex natural products, this compound was successfully employed as a diene in a Diels-Alder reaction with various dienophiles. The resulting adducts displayed significant biological activity, showcasing the utility of this compound in drug discovery.

Case Study 2: Arylation Reaction

A research team utilized copper-catalyzed arylation of this compound to synthesize hexaphenylcyclopentadiene. This process yielded high purity products that were characterized using NMR and X-ray crystallography, confirming their potential use in advanced material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituted cyclopentadienes exhibit distinct electronic behaviors depending on substituent type and position. Key comparisons include:

*Calculated based on molecular formula C₁₂H₁₂.

Key Findings:

Reactivity in Cycloaddition Reactions

- Diels-Alder Reactivity: 1-Isopropenyl-1,3-cyclopentadiene (a related compound) reacts regioselectively with persubstituted cyanoolefins at the exocyclic diene, a behavior attributed to electronic and steric factors . The phenyl substituent in this compound may further modulate regioselectivity by stabilizing transition states through resonance .

- Thermal Stability: Alkyl-substituted derivatives like 5,5-dimethyl-1,3-cyclopentadiene are identified as decomposition products in ethylene-propylene-diene monomer (EPDM) composites, suggesting that phenyl substitution could enhance thermal stability due to aromatic ring rigidity .

Preparation Methods

Cyclopentadienyl Magnesium Chloride Intermediate

The Grignard approach, adapted from methyl cyclopentadiene synthesis (CN103641676A), involves sequential alkylation and arylation. Cyclopentadiene monomers are first deprotonated using magnesium in anhydrous ether solvents to form cyclopentadienyl magnesium chloride. Subsequent reaction with methyl chloride at 60–90°C introduces the methyl group, yielding methyl cyclopentadiene. To incorporate the phenyl group, the intermediate is treated with phenyl magnesium bromide.

Reaction Conditions:

-

Solvent: n-butyl ether, tetrahydrofuran (THF)

-

Temperature: 40–90°C

Limitations:

-

Competing side reactions occur if methyl and phenyl halides are added simultaneously.

-

Steric hindrance from the pre-installed methyl group may reduce phenyl incorporation efficiency.

Fulvene-Based Arylation

Tetra-Arylfulvene Intermediate

Arylated cyclopentadienes are synthesized via fulvene intermediates, as described in arylation reviews. Methyl-substituted fulvenes react with phenyl magnesium bromide to form 1-methyl-3-phenyl-1,3-cyclopentadiene. The mechanism involves nucleophilic attack on the fulvene’s exocyclic double bond, followed by rearomatization.

Key Steps:

-

Fulvene Preparation: Cyclopentadiene reacts with ketones (e.g., acetone) under acidic conditions to form methylfulvene.

-

Grignard Addition: Phenyl magnesium bromide adds to the fulvene’s α-position, yielding the target compound.

Advantages:

-

High regioselectivity due to fulvene’s electronic asymmetry.

-

Compatible with diverse aryl Grignard reagents.

Retro-Carbonyl-Ene Reaction

Pentamethylcyclopentadiene Derivatives

Studies on pentamethylcyclopentadiene demonstrate retro-carbonyl-ene reactions that cleave carbon–carbon bonds under mild conditions. For this compound, this method involves:

-

Carbonyl-Ene Adduct Formation: Reacting cyclopentadiene with a carbonyl compound (e.g., formaldehyde) to form a bicyclic adduct.

-

Thermal Cleavage: Heating the adduct induces retro-carbonyl-ene reaction, releasing the substituted cyclopentadiene.

Experimental Data:

-

Catalyst: 1 mol% DDQ (dichlorodicyanoquinone)

-

Temperature: Reflux in toluene

Challenges:

-

Requires precise temperature control to prevent dimerization.

Cross-Coupling Strategies

Palladium-Catalyzed Arylation

Transition-metal-catalyzed cross-coupling offers a modular route. A methyl-substituted cyclopentadienyl precursor (e.g., 1-methylcyclopentadienyl lithium) reacts with phenylboronic acid via Suzuki–Miyaura coupling.

Optimized Parameters:

Comparative Analysis of Methods

Key Findings:

-

The Grignard method offers the highest yields but requires stringent anhydrous conditions.

-

Fulvene-based routes provide superior regioselectivity, critical for positioning the phenyl group at the 3-position.

-

Cross-coupling strategies are ideal for late-stage diversification but depend on costly catalysts.

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-3-Phenyl-1,3-Cyclopentadiene, and how do reaction conditions influence isomer distribution?

Answer:

The synthesis typically involves alkylation or Friedel-Crafts reactions to introduce methyl and phenyl groups onto the cyclopentadiene ring. For example:

- Alkylation: Use methyl halides with a Lewis acid catalyst (e.g., AlCl₃) to selectively substitute hydrogen atoms on the cyclopentadiene ring.

- Electrophilic aromatic substitution: Introduce phenyl groups via aryl diazonium salts or direct arylation under palladium catalysis.

Critical factors:

- Temperature: Lower temperatures (0–25°C) favor kinetic control, reducing side products.

- Catalyst choice: Steric hindrance from bulky ligands (e.g., phosphines) can direct regioselectivity .

- Isomer separation: Use fractional distillation or preparative HPLC to resolve 1,3- vs. 1,4-substituted isomers.

Basic: What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclopentadiene protons at δ 5.0–6.0 ppm).

- UV-Vis spectroscopy: Detect conjugation and aromaticity through absorption bands (e.g., π→π* transitions ~250 nm) .

- IR spectroscopy: Confirm C=C stretching vibrations (~1600 cm⁻¹) and substituent effects on ring strain .

Advanced tip: Couple NMR with DEPT-135 to distinguish CH₂ and CH₃ groups in complex mixtures.

Advanced: How do methyl and phenyl substituents impact the aromaticity and reactivity of the cyclopentadiene ring in organometallic complexes?

Answer:

- Aromaticity: The methyl group donates electron density via hyperconjugation, enhancing aromatic stabilization, while the phenyl group introduces steric hindrance and π-conjugation. Use NICS (Nucleus-Independent Chemical Shift) calculations to quantify aromaticity .

- Reactivity: Methyl groups increase ring electron density, favoring electrophilic attacks at the 3-position. Phenyl groups create steric barriers, directing reactions to less hindered sites. Validate via X-ray crystallography of metal complexes (e.g., η⁵-coordination modes) .

Advanced: What computational methods are suitable for modeling the compound's behavior in catalytic systems?

Answer:

- DFT (Density Functional Theory): Optimize geometries at the B3LYP/6-31G(d) level to study transition states in Diels-Alder reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., toluene vs. THF) using OPLS-AA force fields.

- Frontier Molecular Orbital (FMO) analysis: Predict regioselectivity by comparing HOMO/LUMO energies of substituted vs. unsubstituted rings .

Advanced: How to address contradictions in reported thermodynamic data (e.g., ΔHf) through combined experimental and computational approaches?

Answer:

- Experimental validation: Use microcalorimetry to measure enthalpy of formation (ΔHf) under controlled conditions.

- Computational cross-check: Compare results with G4 or CBS-QB3 composite methods for high-accuracy thermochemistry .

- Error analysis: Identify discrepancies due to isomer impurities (e.g., via GC-MS) or solvent effects in computational models .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Answer:

- Steric directing: Use bulky electrophiles (e.g., tert-butyl halides) to favor substitution at less hindered positions.

- Electronic directing: Electron-withdrawing groups (e.g., NO₂) on the phenyl ring meta-direct attacks.

- Catalytic templates: Employ chiral ligands (e.g., BINAP) to enforce asymmetric induction in cycloadditions .

Basic: What are the key considerations in designing purification protocols for this compound given its thermal instability?

Answer:

- Low-temperature distillation: Use vacuum distillation (≤50°C, <1 mmHg) to prevent decomposition.

- Chromatography: Employ flash column chromatography with silica gel and hexane/ethyl acetate (95:5) to separate isomers.

- Storage: Stabilize under inert atmosphere (N₂/Ar) at –20°C, avoiding light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.